molecular formula C9H13FN2 B14840635 3-(3-Fluoro-5-methylpyridin-2-YL)propan-1-amine

3-(3-Fluoro-5-methylpyridin-2-YL)propan-1-amine

Cat. No.: B14840635
M. Wt: 168.21 g/mol
InChI Key: UWFGXOCYFVNFBY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated pyridines, including 3-(3-Fluoro-5-methylpyridin-2-YL)propan-1-amine, often involves the use of selective fluorination techniques. One common method is the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis(tetrafluoroborate)) for high-yield preparation . The reaction conditions typically involve mild temperatures and the presence of a suitable solvent to facilitate the fluorination process.

Industrial Production Methods

Industrial production of fluorinated pyridines may involve large-scale synthesis using similar fluorination techniques. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification methods to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-5-methylpyridin-2-YL)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

3-(3-Fluoro-5-methylpyridin-2-YL)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-5-methylpyridin-2-YL)propan-1-amine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to various biological targets. This can affect pathways involved in cellular processes, making it a compound of interest for further pharmacological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Fluoro-5-methylpyridin-2-YL)propan-1-amine is unique due to its specific fluorination pattern and the presence of a methyl group on the pyridine ring. This structural uniqueness can result in distinct chemical and biological properties compared to other fluorinated pyridines .

Properties

Molecular Formula

C9H13FN2

Molecular Weight

168.21 g/mol

IUPAC Name

3-(3-fluoro-5-methylpyridin-2-yl)propan-1-amine

InChI

InChI=1S/C9H13FN2/c1-7-5-8(10)9(12-6-7)3-2-4-11/h5-6H,2-4,11H2,1H3

InChI Key

UWFGXOCYFVNFBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)CCCN)F

Origin of Product

United States

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